1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1H-1,2,3-benzotriazole
Description
Synthesis Analysis
Benzotriazole derivatives, including those similar to the compound , can be synthesized through a variety of methods. For example, the chemistry of N-substituted benzotriazoles involves reactions with aldehydes and thionyl chloride, leading to the formation of (benzotriazol-1-yl)-1-chloroalkanes and bis(benzotriazolyl)alkanes, suggesting a potential pathway for the synthesis of related compounds (Katritzky et al., 1987). Additionally, the transformation of 1-(trimethylsilylmethyl)benzotriazole through fluoride-catalyzed desilylation and subsequent reactions highlights the versatility of benzotriazole derivatives in synthetic chemistry (Katritzky & Lam, 1990).
Molecular Structure Analysis
The molecular structure of benzotriazole derivatives can exhibit significant variation depending on the substituents attached to the benzotriazole core. For example, studies have shown that the absolute configuration and molecular conformation of benzotriazole derivatives can differ, influencing their chemical reactivity and interactions (Peeters et al., 1993). This highlights the importance of detailed structural analysis in understanding the properties of such compounds.
Chemical Reactions and Properties
Benzotriazole compounds participate in a variety of chemical reactions, including nucleophilic substitutions and cyclization reactions, which are crucial for the synthesis of complex organic molecules. The chemistry of N-substituted benzotriazoles, for instance, demonstrates the reactivity of these compounds towards aldehydes and thionyl chloride, leading to a wide range of products (Katritzky et al., 1987).
properties
IUPAC Name |
benzotriazol-1-yl-(2-chloro-5,6-difluoro-3-methylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF2N3O/c1-7-6-8(16)13(17)11(12(7)15)14(21)20-10-5-3-2-4-9(10)18-19-20/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSJNLYVUWWJBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)N2C3=CC=CC=C3N=N2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzotriazol-1-yl-(2-chloro-5,6-difluoro-3-methylphenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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